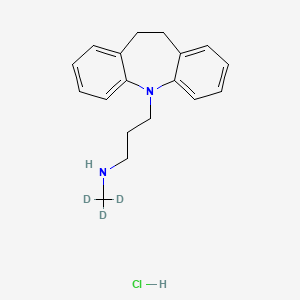
Desipramine-D3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desipramine-D3 Hydrochloride is a deuterated form of desipramine hydrochloride, a tricyclic antidepressant. This compound is primarily used as a reference standard in various analytical applications, including clinical testing and forensic analysis. The deuterium atoms in this compound make it particularly useful in mass spectrometry studies due to its distinct mass difference from the non-deuterated form .
準備方法
Synthetic Routes and Reaction Conditions
Desipramine-D3 Hydrochloride is synthesized by introducing deuterium atoms into the desipramine molecule. The synthesis typically involves the following steps:
Deuteration of Precursors: The precursor compounds are subjected to deuterium gas under specific conditions to replace hydrogen atoms with deuterium.
Formation of Desipramine: The deuterated precursors undergo a series of chemical reactions to form the desipramine structure.
Hydrochloride Formation: The final step involves converting desipramine into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in certified facilities adhering to international standards .
化学反応の分析
Types of Reactions
Desipramine-D3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Desipramine-D3 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for quantifying desipramine levels in various samples.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of desipramine.
Medicine: Utilized in clinical research to understand the drug’s effects and interactions.
Industry: Applied in quality control processes to ensure the accuracy and reliability of analytical methods
類似化合物との比較
Similar Compounds
Desipramine Hydrochloride: The non-deuterated form of Desipramine-D3 Hydrochloride, used for similar applications but lacks the distinct mass difference useful in mass spectrometry.
Imipramine Hydrochloride: Another tricyclic antidepressant with a similar mechanism of action but different chemical structure.
Nortriptyline Hydrochloride: A secondary amine tricyclic antidepressant with a slightly different pharmacological profile.
Uniqueness
This compound’s uniqueness lies in its deuterium atoms, which provide a distinct mass difference from the non-deuterated form. This feature makes it particularly valuable in mass spectrometry studies, allowing for precise quantification and analysis of desipramine levels in various samples .
特性
分子式 |
C18H23ClN2 |
|---|---|
分子量 |
305.9 g/mol |
IUPAC名 |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H/i1D3; |
InChIキー |
XAEWZDYWZHIUCT-NIIDSAIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])NCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
正規SMILES |
CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(3-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12047608.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047622.png)


![8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12047650.png)


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12047664.png)


![4-(dimethylamino)-3-[({1-hydroxy-4-[(E)-phenyldiazenyl]naphthalen-2-yl}carbonyl)amino]benzoic acid](/img/structure/B12047680.png)
![Methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12047683.png)
![N-(5-Bromobenzo[d]thiazol-2-yl)-4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12047684.png)

